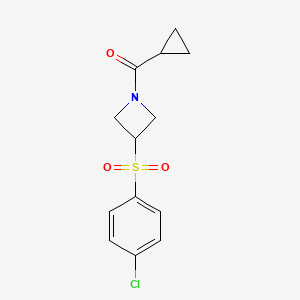![molecular formula C9H8N2OS B2563152 3-[(1,3-Thiazol-2-yloxy)methyl]pyridine CAS No. 2200852-41-9](/img/structure/B2563152.png)
3-[(1,3-Thiazol-2-yloxy)methyl]pyridine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” is a compound that contains a thiazole ring, which is a five-membered heterocyclic compound containing one sulfur and one nitrogen atom . Thiazoles are known for their broad applications in different fields, such as agrochemicals, industrial, and photographic sensitizers . They also have pharmaceutical and biological activities that include antimicrobial, antiretroviral, antifungal, anticancer, antidiabetic, anti-inflammatory, anti-Alzheimer, antihypertensive, antioxidant, and hepatoprotective activities .
Synthesis Analysis
The synthesis of thiazole-based compounds involves the reaction of hydrazonoyl halides with alkyl carbothioates, carbothioamides, and 7-thioxo-5,6,7,8-tetrahydropyrimido . The structures of the newly synthesized compounds were established based on their spectral data, elemental analyses, and alternative synthetic routes whenever possible .Chemical Reactions Analysis
Thiazoles, their derivatives, and isomers have gained considerable attention because of their broad applications in different fields . They have been used in the synthesis of new drugs due to their wide range of chemical and biological properties .Applications De Recherche Scientifique
Antimicrobial Activity
Compounds with a thiazole ring, such as “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine”, have been found to exhibit antimicrobial activity . This makes them potential candidates for the development of new antimicrobial drugs.
Antifungal Activity
Thiazole derivatives have also been reported to possess antifungal properties . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be used in the development of antifungal medications.
Antiviral Activity
Thiazole-based compounds have been found to exhibit antiviral properties . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could be explored for its potential use in antiviral drug development.
Anti-Inflammatory and Analgesic Activities
Certain indole derivatives related to thiazole have shown anti-inflammatory and analgesic activities . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be used in the development of new anti-inflammatory and analgesic drugs.
Anticancer Properties
Thiazole derivatives have been found to possess anticancer properties . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be used in the development of new anticancer drugs.
Herbicidal Activity
A study has identified 3-(2-pyridyl)-benzothiazol-2-one as a promising herbicide lead scaffold . Given the structural similarity, “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be explored for its herbicidal activity.
Neuroprotective Agents
Thiazole derivatives have been found to possess neuroprotective properties . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be used in the development of neuroprotective drugs.
Anticonvulsant Activity
Thiazole derivatives have been found to possess anticonvulsant properties . This suggests that “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could potentially be used in the development of anticonvulsant drugs.
Orientations Futures
Thiazoles and their derivatives have a broad range of applications and have been used in the development of new drugs . Therefore, the future directions for “3-[(1,3-Thiazol-2-yloxy)methyl]pyridine” could involve further exploration of its potential applications in various fields, including pharmaceuticals and industrial applications .
Mécanisme D'action
Target of Action
It is known that thiazole derivatives, which include 3-[(1,3-thiazol-2-yloxy)methyl]pyridine, have diverse biological activities . They can act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules .
Mode of Action
Thiazole derivatives are known to interact with their targets in various ways, leading to different outcomes based on the specific derivative and target .
Biochemical Pathways
Thiazole derivatives are known to activate or inhibit various biochemical pathways, leading to a range of downstream effects .
Pharmacokinetics
Thiazole derivatives, in general, have diverse pharmacokinetic properties, which can impact their bioavailability .
Result of Action
Thiazole derivatives are known to have a range of effects at the molecular and cellular level, depending on the specific derivative and its target .
Action Environment
The action of thiazole derivatives can be influenced by various environmental factors .
Propriétés
IUPAC Name |
2-(pyridin-3-ylmethoxy)-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2OS/c1-2-8(6-10-3-1)7-12-9-11-4-5-13-9/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHLSOPCHNFHALR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)COC2=NC=CS2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

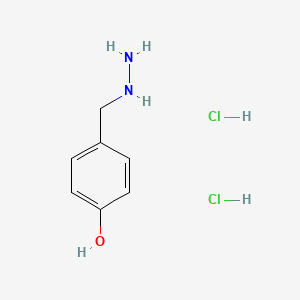
![Ethyl 5-[(4-chloro-3-nitrobenzoyl)amino]-3-(4-methylphenyl)-4-oxothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B2563071.png)
![N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-phenoxy-N-(pyridin-3-ylmethyl)propanamide](/img/structure/B2563072.png)
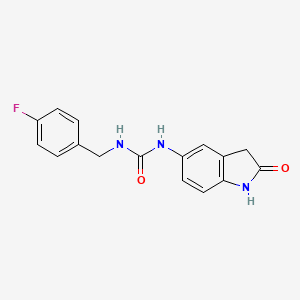


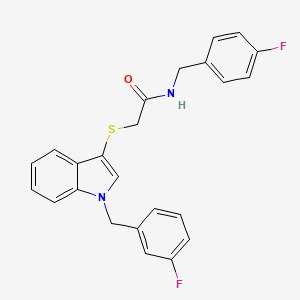
![N-([3,3'-bipyridin]-5-ylmethyl)quinoxaline-2-carboxamide](/img/structure/B2563080.png)
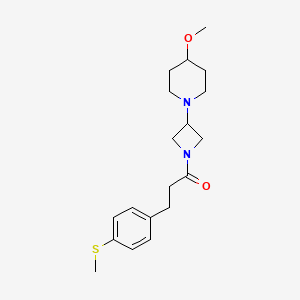
![tert-Butyl (1S,2S,4R)-7-azabicyclo[2.2.1]heptan-2-ylcarbamate hydrochloride](/img/no-structure.png)

![2-{[5,7-Bis(ethylamino)[1,2,4]triazolo[4,3-a][1,3,5]triazin-3-yl]sulfanyl}-1-(3,4-dimethoxyphenyl)ethanone](/img/structure/B2563090.png)
![1-[5-(4-Bromophenyl)-3-(2,3-dimethoxyphenyl)-3,4-dihydropyrazol-2-yl]-2-(1-propylindol-3-yl)sulfanylethanone](/img/structure/B2563091.png)
